molecular formula C16H14N4O2 B5690868 1-benzoyl-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine

1-benzoyl-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine

Cat. No. B5690868
M. Wt: 294.31 g/mol
InChI Key: ZORHHXHFYWHARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzoyl-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine, commonly known as BMTA, is a chemical compound that belongs to the triazole family. BMTA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.

Scientific Research Applications

BMTA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antifungal, antibacterial, and anticancer activities. BMTA has also been found to inhibit the growth of several cancer cell lines, including human breast cancer, lung cancer, and colon cancer. Furthermore, BMTA has been investigated for its potential as an anti-inflammatory agent and a neuroprotective agent.

Mechanism of Action

The mechanism of action of BMTA is not well understood. However, studies suggest that BMTA may exert its biological activity through the inhibition of enzymes involved in various cellular processes. For example, BMTA has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. BMTA has also been shown to inhibit the activity of phosphodiesterase-4, an enzyme involved in the regulation of inflammation.
Biochemical and Physiological Effects
BMTA has been reported to exhibit several biochemical and physiological effects. Studies suggest that BMTA may induce apoptosis, a process of programmed cell death, in cancer cells. BMTA has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. Additionally, BMTA has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in the brain, suggesting its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

BMTA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. BMTA is also stable under normal laboratory conditions, allowing for long-term storage. However, BMTA has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous-based assays. Furthermore, the lack of understanding of its mechanism of action may hinder the interpretation of experimental results.

Future Directions

There are several future directions for the research of BMTA. One potential direction is the investigation of its potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action of BMTA and to identify its molecular targets. Additionally, the development of BMTA derivatives with improved solubility and potency may enhance its efficacy as a therapeutic agent. Furthermore, the potential applications of BMTA in material science and agriculture warrant further investigation.

Synthesis Methods

BMTA can be synthesized using various methods, including the reaction of 4-methoxyphenyl hydrazine with benzoyl isothiocyanate, followed by cyclization with triethyl orthoformate. Another method involves the reaction of 4-methoxyphenyl hydrazine with benzoyl chloride, followed by cyclization with sodium azide. Both methods result in the formation of BMTA as an off-white solid.

properties

IUPAC Name

[5-amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-22-13-9-7-11(8-10-13)14-18-16(17)20(19-14)15(21)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORHHXHFYWHARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzoyl-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.